1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine
1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine
PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0), also known as LPC 22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0 or lysophosphatidylcholine(22:6/0:0), belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine. Thus, PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 22:6 in which the remaining acyl group is (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl. It has a role as a human metabolite and a mouse metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 22:6 in which the remaining acyl group is (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl. It has a role as a human metabolite and a mouse metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
Brand Name:
Vulcanchem
CAS No.:
162440-05-3
VCID:
VC21162494
InChI:
InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h6-7,9-10,12-13,15-16,18-19,21-22,29,32H,5,8,11,14,17,20,23-28H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-,22-21-/t29-/m1/s1
SMILES:
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula:
C30H50NO7P
Molecular Weight:
567.7 g/mol
1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine
CAS No.: 162440-05-3
Cat. No.: VC21162494
Molecular Formula: C30H50NO7P
Molecular Weight: 567.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0), also known as LPC 22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0 or lysophosphatidylcholine(22:6/0:0), belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine. Thus, PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid. 1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 22:6 in which the remaining acyl group is (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl. It has a role as a human metabolite and a mouse metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. |
|---|---|
| CAS No. | 162440-05-3 |
| Molecular Formula | C30H50NO7P |
| Molecular Weight | 567.7 g/mol |
| IUPAC Name | [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h6-7,9-10,12-13,15-16,18-19,21-22,29,32H,5,8,11,14,17,20,23-28H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-,22-21-/t29-/m1/s1 |
| Standard InChI Key | LSOWKZULVQWMLY-APPDJCNMSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
| SMILES | CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
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